Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that features a trimethoxyphenyl group attached to an oxovalerate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound a valuable subject for research.
Scientific Research Applications
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Research into compounds with the 3,4,5-trimethoxyphenyl moiety is ongoing, with a focus on their potential therapeutic applications. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives showed prominent activity against cancer cell lines . This suggests that Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate and similar compounds may have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds have been shown to inhibit their targets effectively, leading to various biochemical changes . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in its structure is known to exhibit diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties . This compound effectively inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin and other proteins disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the expression of genes involved in cell proliferation, differentiation, and survival, further impacting cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The trimethoxyphenyl group allows the compound to fit into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis. The compound also inhibits other enzymes such as Hsp90 and TrxR, contributing to its anti-cancer and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and bioactivation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various tissues . Its interaction with transporters such as P-glycoprotein (P-gp) influences its distribution and bioavailability . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to interact with key biomolecules, influencing cellular processes such as gene expression and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethyl oxovalerate. This reaction can be catalyzed by acid or base, with common reagents including sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Comparison with Similar Compounds
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can be compared to other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
These compounds share the trimethoxyphenyl group, which is crucial for their biological activity. this compound is unique in its specific ester structure, which may confer different biological properties and applications.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and potential biological activities make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZJPGNNRYPRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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